2-(5-Phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine

Medicinal Chemistry Drug Design Bioisostere

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine (CAS 933734-96-4) is a heterocyclic primary amine building block featuring a 5-phenyl-substituted 1,3,4-oxadiazole core tethered to a flexible ethylamine side chain at the 2-position. It belongs to the privileged 1,3,4-oxadiazole scaffold class, which is widely recognized as a superior bioisosteric replacement for metabolically labile ester and amide functionalities in medicinal chemistry.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 933734-96-4
Cat. No. B3307721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine
CAS933734-96-4
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)CCN
InChIInChI=1S/C10H11N3O/c11-7-6-9-12-13-10(14-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2
InChIKeyNILJMXPWRIBPKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine (CAS 933734-96-4): A Differentiated 1,3,4-Oxadiazole Building Block for Drug Discovery


2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine (CAS 933734-96-4) is a heterocyclic primary amine building block featuring a 5-phenyl-substituted 1,3,4-oxadiazole core tethered to a flexible ethylamine side chain at the 2-position. It belongs to the privileged 1,3,4-oxadiazole scaffold class, which is widely recognized as a superior bioisosteric replacement for metabolically labile ester and amide functionalities in medicinal chemistry . The compound is stocked by major screening compound suppliers including Enamine (EN300-96407) with purity specifications typically ≥95% and available as the free base (MW 189.21 g/mol, logP -0.247) or the hydrochloride salt (CAS 1228880-37-2, mp 189–191°C) .

Why a 5-Phenyl Group and a 2-Ethylamine Spacer Cannot Be Interchanged: Three Structural Dimensions That Dictate Derivative Performance


Within the 1,3,4-oxadiazole building-block landscape, the precise identity of the 5-aryl substituent and the nature of the amine-bearing linker at the 2-position jointly govern lipophilicity, metabolic stability, and downstream derivatization chemistry. The 5-phenyl group of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine imparts an experimentally measured logP of -0.247 and a predicted logP of 1.24, which is distinct from 5-alkyl analogs (e.g., 5-methyl or 5-tert-butyl variants) that shift logP substantially higher and reduce aqueous solubility . The two-carbon ethylamine spacer provides a flexible, nucleophilic primary amine handle with a predicted pKa of ~8.03, enabling clean amide coupling, reductive amination, or urea formation without the steric constraints or altered basicity that characterize shorter (methylene-amine, e.g., CAS 1612-76-6) or longer linkers . Furthermore, the 1,3,4-oxadiazole isomer itself is critical: matched-pair analyses demonstrate that 1,3,4-oxadiazoles exhibit an order-of-magnitude lower logD, superior metabolic stability, reduced hERG liability, and higher aqueous solubility compared to 1,2,4-oxadiazole regioisomers . Substituting any of these three structural features—the 5-phenyl group, the ethylene spacer length, or the oxadiazole regiochemistry—predictably alters the ADME profile and synthetic utility of the resulting building block.

Head-to-Head and Class-Level Evidence Differentiating 2-(5-Phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine for Procurement Decisions


1,3,4-Oxadiazole Regioisomer vs. 1,2,4-Oxadiazole: ~10-Fold Lower Lipophilicity and Superior Developability Profile

A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that, in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order-of-magnitude lower lipophilicity (logD) compared to the 1,2,4-oxadiazole isomer, with logD differences reaching up to 1.2 log units . The 1,3,4-oxadiazole regioisomer also displayed superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility . This evidence is directly applicable to 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine as a 1,3,4-oxadiazole scaffold: procurement of the 1,3,4-isomer is mechanistically justified over 1,2,4-oxadiazole alternatives for lead series where developability risk reduction is prioritized.

Medicinal Chemistry Drug Design Bioisostere

Bioisosteric Replacement of Ester/Amide Functionalities with 1,3,4-Oxadiazole Confers Resistance to Enzymatic Hydrolysis

The 1,3,4-oxadiazole heterocycle is a validated bioisostere for ester and amide functional groups, maintaining comparable spatial geometry while resisting enzymatic hydrolysis by proteases and esterases . In a specific drug-discovery case, replacement of a hydroxamate ester in the MEK inhibitor CI-1040 with an oxadiazole moiety resolved suboptimal solubility and metabolic instability, yielding a more efficacious second-generation candidate . 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine carries this 1,3,4-oxadiazole core and can therefore serve as a direct entry point for constructing hydrolytically stable bioisosteric replacements.

Medicinal Chemistry Metabolic Stability Prodrug Design

5-Phenyl Substituent Provides a Defined, Characterized logP Baseline of -0.247 Enabling Rational Library Design

The experimentally measured logP of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine is -0.247, as reported in the Enamine building block catalog . By comparison, the 2-amino-5-phenyl-1,3,4-oxadiazole core (CAS 1612-76-6), which lacks the ethylamine spacer, possesses substantially different physicochemical properties (mp 237–242°C) and a distinct hydrogen-bonding profile, as it bears the amine directly on the oxadiazole ring . The defined logP value of the target compound enables computational modelers and medicinal chemists to anchor design hypotheses around a known, vendor-verified physicochemical parameter.

Medicinal Chemistry Library Design Physicochemical Property Optimization

Primary Amine Handle with Predicted pKa ~8.03 Provides Superior Nucleophilicity for Derivatization vs. Ring-Attached or Sterically Hindered Amines

The terminal primary amine of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine has a predicted pKa of 8.03±0.10 , which is consistent with a typical aliphatic primary amine and ensures adequate nucleophilicity for amide bond formation, reductive amination, and sulfonamide synthesis under standard conditions. In contrast, 2-amino-5-phenyl-1,3,4-oxadiazole (CAS 1612-76-6) has the amine directly bonded to the electron-deficient oxadiazole ring, significantly reducing its basicity and nucleophilicity compared to the ethylamine side chain . Classical structure-reactivity relationships indicate that aliphatic amines are generally 10³- to 10⁶-fold more nucleophilic than heteroaryl amines .

Synthetic Chemistry Parallel Synthesis Amide Coupling

Dual Free Base and Hydrochloride Salt Availability with Characterized Thermal Properties Facilitates Formulation and Handling Flexibility

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine is commercially available both as the free base (CAS 933734-96-4, purity ≥95–98%, MW 189.21 g/mol, logP -0.247) and as the hydrochloride salt (CAS 1228880-37-2, MW 225.67 g/mol, mp 189–191°C) . The hydrochloride salt offers a sharp, experimentally measured melting point (189–191°C) that can serve as an identity verification criterion . By comparison, the closely related analog (S)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine (CAS 1351397-94-8) lacks reported melting point data from authoritative sources , limiting quality-control and identity-verification options.

Compound Management Salt Selection Formulation Development

Optimized Use Cases for 2-(5-Phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: Systematic Bioisosteric Replacement of Labile Amide or Ester Linkers

In lead series where an amide or ester bond is identified as a metabolic soft spot, 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine provides a direct synthetic entry to 1,3,4-oxadiazole bioisosteres that resist protease- and esterase-mediated hydrolysis . The flexible ethylamine spacer enables amide coupling to carboxylic acid-containing pharmacophores, while the 5-phenyl group maintains aromatic stacking interactions. This strategy is supported by the demonstrated success of oxadiazole-for-hydroxamate replacement in the MEK inhibitor field, where the oxadiazole analog resolved metabolic instability of the clinical candidate CI-1040 .

DNA-Encoded Library (DEL) and Parallel Library Synthesis

The aliphatic primary amine handle (predicted pKa ~8.03) of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine is well-suited for high-yielding on-DNA amide coupling or solution-phase parallel synthesis . The defined, experimentally measured logP of -0.247 allows computational pre-filtering of library designs to maintain lead-like property ranges . Compared to building blocks where the amine is directly attached to the oxadiazole ring (e.g., CAS 1612-76-6), the ethylamine spacer reduces steric hindrance and avoids the attenuated nucleophilicity of heteroaryl amines, leading to more reliable coupling efficiency across diverse carboxylic acid substrates .

Fragment-Based Drug Discovery (FBDD): A Characterized Fragment with 10 Non-Hydrogen Atoms

With 10 non-hydrogen atoms (C10H11N3O) and a molecular weight of 189.21 g/mol, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine falls within fragment library specifications . The 1,3,4-oxadiazole core contributes to fragment solubility, as 1,3,4-oxadiazole isomers demonstrate systematically higher aqueous solubility than 1,2,4-oxadiazole counterparts . The compound's dual availability as free base and hydrochloride salt facilitates solubility optimization for fragment screening at high concentrations in aqueous buffer conditions .

Agrochemical and Material Science Scaffold Exploration

The 1,3,4-oxadiazole scaffold is broadly applied beyond pharmaceuticals—for instance, substituted 1,3,4-oxadiazoles have been patented as agrochemical fungicides and as electron-transport materials in organic electronics . 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine provides a versatile amine-functionalized starting point for generating diverse 1,3,4-oxadiazole derivatives, with the 5-phenyl group enabling further functionalization via electrophilic aromatic substitution or palladium-catalyzed cross-coupling . The compound is stocked by multiple suppliers (Enamine, ChemShuttle, Aija Pharmatech) with specifications ranging from 95% to 98%, ensuring reliable sourcing for non-pharma R&D programs .

Quote Request

Request a Quote for 2-(5-Phenyl-1,3,4-oxadiazol-2-YL)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.